2-溴-1-(5-氯吡啶-2-基)乙酮

描述

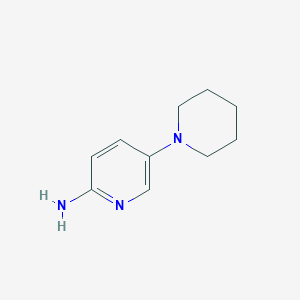

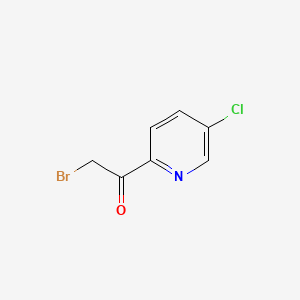

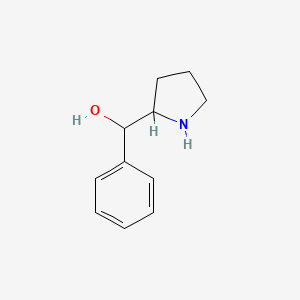

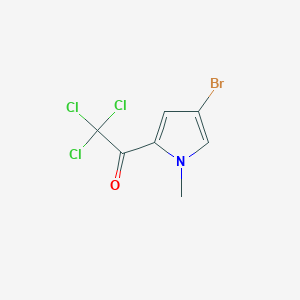

The compound "2-Bromo-1-(5-chloropyridin-2-yl)ethanone" is a brominated and chlorinated ketone with a pyridine ring. While the provided papers do not directly discuss this compound, they offer insights into similar brominated and chlorinated aromatic compounds and their properties, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related brominated and chlorinated compounds often involves multi-step procedures, as seen in the synthesis of enantiomerically pure diarylethanes, which includes a key step of resolution by crystallization . Similarly, the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone involves a halogen-exchange reaction, indicating that halogenated compounds can be synthesized through such exchange processes .

Molecular Structure Analysis

The molecular structure of brominated and chlorinated compounds is often characterized by X-ray diffraction, as demonstrated in the study of a Schiff base compound . The crystal structure can reveal the configuration of the molecule and the orientation of the aromatic rings. For instance, the Schiff base compound was found to have a trans configuration around the C=N double bond, with nearly coplanar benzene and pyridine rings .

Chemical Reactions Analysis

Brominated compounds can participate in various chemical reactions, including those with acceptor olefins, as shown in the study of bromonium ions . The reactivity of such compounds can be influenced by the presence of the bromine atom, which can act as a leaving group or an electrophile in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated and chlorinated aromatic compounds can be studied using various spectroscopic techniques, such as FT-IR, NMR, and UV-Visible spectroscopy . These techniques can provide information on the vibrational frequencies, chemical shifts, and electronic properties of the molecules. For example, the HOMO and LUMO analysis can determine charge transfer within the molecule, and molecular electrostatic potential maps can reveal the distribution of charges across the molecule .

科学研究应用

合成应用:

- 该化合物已用于合成各种衍生物。例如,使用 2,5-二溴吡啶合成了 1-(6-溴吡啶-3-基)-乙酮,表明 2-溴-5-吡啶基氯化镁与乙酰氯顺利反应,表明该化合物在直接和温和的反应条件下的效用 (Zeng-sun Jin, 2015).

- 另一项研究使用类似化合物合成了新的 2-取代 6-溴-3-甲基噻唑并[3,2-a]苯并咪唑衍生物,突出了其在产生具有显着生物活性的化合物中的作用,包括对各种癌细胞的免疫抑制和细胞毒性 (H. Abdel‐Aziz et al., 2011).

化学研究和分析:

- 该化合物已被用于研究吡啶基卡宾的形成及其稳定性,证明了其在理解复杂化学过程中的效用 (B. Abarca et al., 2006).

- 一项关于识别新型精神活性物质热解产物的研究使用了类似的化合物来了解稳定性和热解降解的潜力,这在药物分析领域至关重要 (Kelly B Texter et al., 2018).

生物活性研究:

- 使用相关化合物合成的新型取代二烯酮吡啶乙酮姜黄素类似物在体内显示出抗血管生成作用和肿瘤生长抑制,展示了其在药物化学中的潜力 (H. Chandru et al., 2008).

材料科学和催化:

- 该化合物已用于开发新的查耳酮类似物的合成方法,证明了其在推进材料科学中的作用 (C. Curti et al., 2007).

- 它还被用于研究多卤代吡啶的选择性胺化,表明其在催化研究中的有用性 (Jianguo Ji et al., 2003).

属性

IUPAC Name |

2-bromo-1-(5-chloropyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO/c8-3-7(11)6-2-1-5(9)4-10-6/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAZQJVLXFVZZCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40458006 | |

| Record name | 2-bromo-1-(5-chloropyridin-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(5-chloropyridin-2-yl)ethanone | |

CAS RN |

94952-47-3 | |

| Record name | 2-bromo-1-(5-chloropyridin-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-methylbenzo[b]thiophen-3(2H)-one](/img/structure/B1280240.png)

![(2R)-N-hydroxy-3-methyl-2-[(4-phenylphenyl)sulfonyl-propan-2-yloxyamino]butanamide](/img/structure/B1280258.png)